molecular formula C26H28BrNO5 B11646418 Diethyl 4-(3-bromo-4-methoxyphenyl)-1-(3,5-dimethylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(3-bromo-4-methoxyphenyl)-1-(3,5-dimethylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11646418
M. Wt: 514.4 g/mol
InChI Key: MYZFQTMIWIUFPJ-UHFFFAOYSA-N
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Description

3,5-DIETHYL 4-(3-BROMO-4-METHOXYPHENYL)-1-(3,5-DIMETHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class This compound is characterized by its unique structure, which includes multiple aromatic rings and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 4-(3-BROMO-4-METHOXYPHENYL)-1-(3,5-DIMETHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under acidic or basic conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-DIETHYL 4-(3-BROMO-4-METHOXYPHENYL)-1-(3,5-DIMETHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

3,5-DIETHYL 4-(3-BROMO-4-METHOXYPHENYL)-1-(3,5-DIMETHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as antihypertensive or anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 4-(3-BROMO-4-METHOXYPHENYL)-1-(3,5-DIMETHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A dihydropyridine compound with antihypertensive properties.

    Nicardipine: Similar in structure and function, used to treat high blood pressure.

Uniqueness

3,5-DIETHYL 4-(3-BROMO-4-METHOXYPHENYL)-1-(3,5-DIMETHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern and functional groups, which may confer distinct chemical and biological properties compared to other dihydropyridine derivatives.

Properties

Molecular Formula

C26H28BrNO5

Molecular Weight

514.4 g/mol

IUPAC Name

diethyl 4-(3-bromo-4-methoxyphenyl)-1-(3,5-dimethylphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C26H28BrNO5/c1-6-32-25(29)20-14-28(19-11-16(3)10-17(4)12-19)15-21(26(30)33-7-2)24(20)18-8-9-23(31-5)22(27)13-18/h8-15,24H,6-7H2,1-5H3

InChI Key

MYZFQTMIWIUFPJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC(=C(C=C2)OC)Br)C(=O)OCC)C3=CC(=CC(=C3)C)C

Origin of Product

United States

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